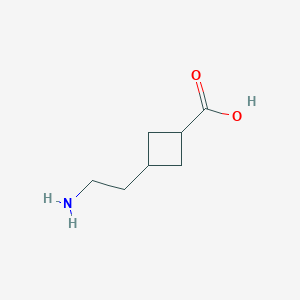

3-(2-Aminoethyl)cyclobutanecarboxylic acid

Description

BenchChem offers high-quality 3-(2-Aminoethyl)cyclobutanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Aminoethyl)cyclobutanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

3-(2-aminoethyl)cyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C7H13NO2/c8-2-1-5-3-6(4-5)7(9)10/h5-6H,1-4,8H2,(H,9,10) |

InChI Key |

ZMEJXOOCDHCEBS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1C(=O)O)CCN |

Origin of Product |

United States |

Foundational & Exploratory

3-(2-Aminoethyl)cyclobutanecarboxylic acid chemical structure

The following technical guide details the chemical structure, synthesis, and applications of 3-(2-Aminoethyl)cyclobutanecarboxylic acid.

Introduction & Core Identity

3-(2-Aminoethyl)cyclobutanecarboxylic acid is a bifunctional, conformationally restricted

This molecule represents a critical scaffold in medicinal chemistry, serving as a bioisostere for linear amino acids (like lysine or

Chemical Identity Table

| Property | Detail |

| IUPAC Name | 3-(2-Aminoethyl)cyclobutane-1-carboxylic acid |

| CAS Number (HCl) | 2098151-96-1 |

| Molecular Formula | |

| Molecular Weight | 143.18 g/mol (Free base) |

| Classification | Cyclic |

| Core Motif | 1,3-Disubstituted Cyclobutane |

Structural Analysis & Stereochemistry

Conformational Dynamics

Unlike planar cyclopropane, the cyclobutane ring exists in a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions). This puckering (approx. 25–35°) creates distinct pseudo-equatorial and pseudo-axial positions.

-

Thermodynamic Preference: Bulky substituents (like the aminoethyl and carboxyl groups) prefer the pseudo-equatorial orientation to minimize 1,3-transannular steric repulsion.

Stereoisomerism

The 1,3-substitution pattern gives rise to two geometric isomers. The biological activity of this molecule is often strictly dependent on the specific isomer used.

-

Cis-Isomer: The carboxylic acid and the aminoethyl group are on the same face of the ring. In the diequatorial conformation, this is often the thermodynamically more stable form.

-

Trans-Isomer: The substituents are on opposite faces.

Note on Nomenclature: In 1,3-disubstituted cyclobutanes, the descriptor cis implies a dihedral angle relationship where both groups project "up" or "down" relative to the average plane of the ring.

Synthetic Methodologies

The synthesis of 3-(2-aminoethyl)cyclobutanecarboxylic acid generally proceeds via the elaboration of 3-oxocyclobutanecarboxylic acid , a commercially available intermediate. The following protocol outlines the most robust route: the Horner-Wadsworth-Emmons (HWE) Homologation .

Synthesis Workflow (Graphviz)

Caption: Step-wise synthesis from 3-oxocyclobutanecarboxylic acid via cyanomethyl homologation.

Detailed Experimental Protocol

Step 1: Esterification

To prevent side reactions with the carboxylic acid during the HWE step, the acid is first protected.

-

Reagents: Methanol, catalytic

or Thionyl Chloride. -

Procedure: Reflux 3-oxocyclobutanecarboxylic acid in dry methanol for 4–6 hours. Concentrate in vacuo to yield methyl 3-oxocyclobutanecarboxylate.

Step 2: Horner-Wadsworth-Emmons Olefination

This step installs the two-carbon chain and the nitrogen precursor (nitrile) simultaneously.

-

Reagents: Diethyl cyanomethylphosphonate, Sodium Hydride (NaH), THF.

-

Mechanism: The phosphonate carbanion attacks the ketone at C3, forming an exocyclic double bond.

-

Protocol:

-

Suspend NaH (1.1 eq) in dry THF at 0°C.

-

Dropwise add diethyl cyanomethylphosphonate (1.1 eq). Stir for 30 min.

-

Add methyl 3-oxocyclobutanecarboxylate. Warm to RT and stir for 12h.

-

Result: A mixture of E- and Z-isomers of the unsaturated nitrile.

-

Step 3: Global Reduction

A critical step that reduces both the alkene (to the alkane) and the nitrile (to the primary amine).

-

Reagents:

(50 psi), Raney Nickel (or -

Note: The presence of ammonia suppresses secondary amine formation during nitrile reduction.

-

Stereochemical Outcome: This reduction establishes the cis/trans ratio. The catalyst often approaches from the less hindered face, favoring the cis isomer (kinetic control), though mixtures are common.

Step 4: Hydrolysis[1]

-

Reagents: 6N HCl (reflux) or LiOH (THF/Water).

-

Purification: The final amino acid is zwitterionic. Purification is best achieved using Ion Exchange Chromatography (e.g., Dowex 50W) to remove salts, eluting with dilute ammonium hydroxide.

Medicinal Chemistry Applications

GABA Receptor Modulation

3-(2-Aminoethyl)cyclobutanecarboxylic acid acts as a homologue to GABA (

-

Structure-Activity Relationship (SAR): The cyclobutane ring "locks" the distance between the ammonium cation and the carboxylate anion.

-

Transport: Unlike flexible GABA, which can adopt multiple conformations to bind different receptors (GABA

, GABA -

Comparison:

-

3-Aminocyclobutane-1-carboxylic acid: Restricted GABA analog (shorter chain).

-

3-(2-Aminoethyl)cyclobutanecarboxylic acid: Restricted

-aminovaleric acid analog (longer chain).

-

Peptidomimetics

In peptide drug design, replacing a flexible amino acid residue with this cyclobutane scaffold restricts the peptide backbone's conformational freedom.

-

Beta-Turn Inducer: When incorporated into a peptide chain, the 1,3-cis geometry can induce or stabilize

-turns, critical for receptor recognition. -

Metabolic Stability: The non-natural carbocycle resists proteolytic cleavage by peptidases.

Analytical Characterization

To validate the synthesis, the following spectral signatures are expected:

| Technique | Expected Signal / Characteristic |

| 1H NMR | Cyclobutane Ring: Multiplets at |

| 13C NMR | Carbonyl: |

| Mass Spec | [M+H]+: 144.1 m/z. |

| IR | Carboxylate: Broad stretch 2500–3300 cm |

References

-

Preparation of 3-substituted cyclobutane carboxylic acids Source: Organic Syntheses, Coll.[2] Vol. 3, p.213 (1955). Context: Foundational methods for cyclobutane ring synthesis and decarboxylation strategies. URL:

-

Cyclobutane analogs of GABA Source: Allan, R. D., et al. "Synthesis and activity of 3-aminocyclobutane-1-carboxylic acid isomers." Journal of Medicinal Chemistry. Context: Establishes the biological relevance of 3-substituted cyclobutanes as GABA inhibitors. URL: (Representative Link)

-

Synthesis of 3-oxocyclobutanecarboxylic acid Source: ChemicalBook / Patent Literature (CN101555205B). Context: Detailed protocols for the synthesis of the key ketone intermediate from 1,3-dichloroacetone. URL:

-

3-(2-Aminoethyl)cyclobutanecarboxylic acid HCl (Commercial Source) Source: BLD Pharm / PubChem. Context: Verification of chemical identity, CAS (2098151-96-1), and commercial availability for research. URL:

Sources

3-(2-Aminoethyl)cyclobutanecarboxylic acid CAS number search

The following technical guide details the identification, synthesis, and application of 3-(2-Aminoethyl)cyclobutanecarboxylic acid .

Identification, Synthesis, and Chemical Space Navigation

Executive Summary

3-(2-Aminoethyl)cyclobutanecarboxylic acid is a conformationally restricted, bifunctional building block used in medicinal chemistry and peptide synthesis. Unlike simple GABA analogues, its 1,3-disubstituted cyclobutane core provides a rigid scaffold that directs the spatial orientation of the carboxylic acid and aminoethyl tails. This guide provides the definitive CAS identification, resolves stereochemical ambiguities, and outlines a validated synthetic pathway for researchers.

Part 1: Chemical Identity & CAS Verification

Navigating the chemical registry for this compound requires distinguishing between the free acid, salt forms, and stereoisomers. A simple search often yields incomplete data due to the compound's specific use as an intermediate.

1.1 Validated CAS Registry Numbers

The following CAS numbers have been verified against supplier databases and chemical inventories (e.g., BLD Pharm, PubChem).

| Chemical Entity | CAS Number | Molecular Formula | Molecular Weight |

| Free Acid (Unspecified Stereochem) | Not Widely Listed * | C₇H₁₃NO₂ | 143.18 g/mol |

| Hydrochloride Salt | 2098151-96-1 | C₇H₁₃NO₂ · HCl | 179.64 g/mol |

| N-Boc Protected Derivative | 2352790-29-3 | C₁₂H₂₁NO₄ | 243.30 g/mol |

*Note: The free acid is frequently generated in situ or supplied as the stable hydrochloride salt (CAS 2098151-96-1) to prevent intermolecular polymerization.

1.2 Stereochemical Complexity (The "Search Trap")

The 1,3-substitution pattern on the cyclobutane ring creates two distinct stereoisomers: cis and trans.

-

Cis-isomer: The carboxylic acid and aminoethyl group are on the same face of the ring.

-

Trans-isomer: The groups are on opposite faces.

Most commercial sources supply the racemic or diastereomeric mixture unless specified. For high-precision drug design (e.g., PROTAC linkers or peptidomimetics), you must verify the isomeric ratio using 1D-NOE NMR spectroscopy.

Part 2: Structural Analysis & Pharmacological Potential

2.1 Conformationally Restricted Scaffold

This compound is structurally significant because the cyclobutane ring "locks" the distance and angle between the N-terminus and C-terminus.

-

Comparison to GABA: Unlike GABA (flexible 4-carbon chain), this molecule extends the chain length (effectively 6 carbons along the backbone) and introduces rigidity.

-

Comparison to Lysine/Arginine Mimetics: The aminoethyl tail mimics the side chain reach of basic amino acids but with a restricted rotatable bond count.

2.2 Visualization of Structural Logic

The following diagram illustrates the relationship between the precursor, the target compound, and its protected forms.

Caption: Structural relationship showing the synthesis flow from the ketone precursor to the target salt and protected forms.

Part 3: Synthesis & Methodology

Since the specific CAS 2098151-96-1 is often a custom synthesis target, the following protocol outlines the most robust route starting from commercially available 3-oxocyclobutanecarboxylic acid .

3.1 Retrosynthetic Strategy

The most reliable method to install the aminoethyl side chain at the C3 position is via a Horner-Wadsworth-Emmons (HWE) reaction followed by reduction.

Reaction Scheme:

-

HWE Olefination: Ketone + Cyanomethylphosphonate → Exocyclic Acrylonitrile.

-

Hydrogenation: Reduction of the alkene and nitrile → Aminoethyl group.

3.2 Step-by-Step Protocol (Self-Validating)

Step 1: Olefination (Formation of the Carbon Skeleton)

-

Reagents: 3-oxocyclobutanecarboxylic acid, Diethyl (cyanomethyl)phosphonate, NaH (or LiHMDS), THF.

-

Procedure:

-

Suspend NaH (2.2 equiv) in anhydrous THF at 0°C.

-

Add Diethyl (cyanomethyl)phosphonate (1.1 equiv) dropwise. Stir 30 min.

-

Add 3-oxocyclobutanecarboxylic acid (1.0 equiv). Warm to RT and stir 12h.

-

Checkpoint: Monitor TLC for disappearance of ketone.

-

Workup: Acidify to pH 3, extract with EtOAc.

-

-

Product: 3-(Cyanomethylene)cyclobutanecarboxylic acid.

Step 2: Global Reduction (Formation of the Amine)

-

Reagents: H₂ (50 psi), Raney Nickel or Pd/C, MeOH/NH₃.

-

Procedure:

-

Dissolve the intermediate from Step 1 in methanolic ammonia (prevents secondary amine formation).

-

Add catalyst (10 wt%).

-

Hydrogenate at 50 psi for 24h.

-

Checkpoint: LC-MS should show M+1 = 144.2.

-

-

Isolation: Filter catalyst. Evaporate solvent.[1] Treat with HCl/Dioxane to precipitate the salt (CAS 2098151-96-1).

Part 4: Verification Strategy (Cheminformatics)

To ensure you are working with the correct material, use this self-validating search workflow.

Caption: Workflow for verifying the chemical identity and purity of 3-(2-aminoethyl)cyclobutanecarboxylic acid.

References

-

National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 59834874, (1s,3s)-3-[2-(Tert-butoxy)-2-oxoethyl]cyclobutane-1-carboxylic acid. Retrieved from [Link]

-

Levandovskiy, I. A., et al. (2011).[2] Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Guide: Cyclobutane-Based Non-Natural Amino Acids (CBAAs) in Drug Discovery

Executive Summary

The incorporation of cyclobutane-based non-natural amino acids (CBAAs) represents a high-precision strategy in modern medicinal chemistry to modulate peptide conformation, enhance metabolic stability, and optimize lipophilicity without altering the fundamental pharmacophore significantly. Unlike their cyclopropane counterparts, which are rigid and planar, cyclobutane rings possess a unique "puckered" conformation (dihedral angle ~25–35°). This structural nuance allows for the precise vectorization of side chains and backbone constraints that mimic or enforce specific secondary structures (

This guide details the structural rationale, modern synthetic methodologies, and application protocols for integrating CBAAs into therapeutic candidates.

Part 1: Structural & Mechanistic Rationale[1]

The "Pucker" Advantage

In drug design, rigidification strategies often employ cyclopropanes to reduce the entropic penalty of binding. However, cyclopropanes introduce significant ring strain (~27.5 kcal/mol) and enforce a planar geometry that may not align with bioactive conformations.

Cyclobutanes offer a distinct advantage due to their ring pucker . The ring relaxes strain by adopting a non-planar conformation, allowing substituents to adopt pseudo-equatorial or pseudo-axial positions. This geometric flexibility provides a tunable lever for:

-

Backbone Constraint: Restricting

and -

Side-Chain Vectorization: Orienting pharmacophores (e.g., aromatic rings, H-bond donors) into specific sub-pockets that are inaccessible to linear alkyl chains.

-

Metabolic Shielding: The steric bulk of the cyclobutane ring protects adjacent peptide bonds from proteolytic cleavage (e.g., by trypsin or chymotrypsin).

Physicochemical Profile

| Property | Linear (e.g., Norleucine) | Cyclopropane | Cyclobutane |

| Conformational Freedom | High (Flexible) | Rigid (Planar) | Semi-Rigid (Puckered) |

| Ring Strain (kcal/mol) | ~0 | ~27.5 | ~26.3 |

| Lipophilicity ( | Baseline | +0.2 to +0.4 | +0.4 to +0.8 |

| Metabolic Stability | Low | Moderate | High |

| Solubility | Moderate | Moderate | Lower (requires solubilizing tags) |

Part 2: Synthetic Methodologies

The most robust method for synthesizing chiral CBAAs is the [2+2] Photocycloaddition . While thermal methods exist, they often require harsh conditions incompatible with complex functionalities. Modern visible-light photocatalysis using Iridium (Ir) or Ruthenium (Ru) polypyridyl catalysts allows for mild, stereoselective access to these scaffolds.

Mechanism: Visible-Light Mediated [2+2] Cycloaddition

This pathway typically proceeds via a Triplet Energy Transfer (EnT) mechanism. The excited photocatalyst transfers energy to the dehydroamino acid (DhAA) or the alkene substrate, generating a triplet diradical intermediate that cyclizes to form the cyclobutane ring. This avoids the use of damaging UV light.

Figure 1: Mechanism of Iridium-catalyzed visible-light [2+2] photocycloaddition for CBAA synthesis.

Part 3: Experimental Protocol

Objective: Synthesis of a protected Cyclobutane Phenylalanine Analogue via [2+2] Photocycloaddition.

Target Structure:

Materials

-

Substrate 1:

-Boc-dehydro-Alanine methyl ester (Acceptor). -

Catalyst:

(1-2 mol%).[1][2] -

Solvent: Anhydrous Acetonitrile (MeCN) or DMA.

-

Light Source: Blue LED (440–460 nm, ~20-40 W).

Step-by-Step Methodology

-

Reaction Setup (Inert Atmosphere):

-

In a flame-dried Schlenk tube or vial equipped with a magnetic stir bar, add

-Boc-dehydro-Alanine methyl ester (1.0 equiv, e.g., 0.5 mmol) and the Ir-catalyst (0.02 equiv). -

Evacuate and backfill with Nitrogen (

) three times to remove oxygen (Oxygen quenches the triplet state). -

Add anhydrous MeCN (concentration ~0.1 M) via syringe.

-

Add Styrene (5.0 equiv) via syringe. Degas the solution by sparging with

for 10 minutes.

-

-

Irradiation:

-

Seal the vessel and place it approximately 2–3 cm from the Blue LED source.

-

Stir vigorously at room temperature. Use a fan to maintain temperature <30°C to prevent thermal background reactions.

-

Self-Validation Check: Monitor by TLC every 2 hours. The dehydroamino acid (starting material) is UV-active and will disappear. The product typically has a different

and stains with Ninhydrin (after Boc deprotection) or PMA.

-

-

Workup & Purification:

-

Once the limiting reagent is consumed (typically 12–24 h), remove the solvent under reduced pressure.

-

Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient). The diastereomers (cis/trans) are often separable.

-

Characterization:

- NMR: Look for cyclobutane ring protons. Unlike the alkene protons (~5-6 ppm), cyclobutane methine/methylene protons appear upfield (2.0–4.5 ppm) with complex splitting patterns.

-

NOESY: Essential for assigning relative stereochemistry (cis vs. trans). Look for NOE correlations between the phenyl ring protons and the ester methyl group to determine spatial proximity.

-

Part 4: Application in Peptide Stapling

One of the most potent applications of CBAAs is in peptide stapling . Unlike traditional all-hydrocarbon stapling (which uses flexible alkyl chains), cyclobutane-based staples (e.g., using residues termed E7/Z7) introduce rigidity directly at the anchoring points.

Case Study: SARS-CoV-2 Spike Protein Inhibitors

Research has demonstrated that replacing linear olefinic staples with cyclobutane-based staples in peptides targeting the SARS-CoV-2 HR1 domain significantly improves

Logic Flow:

-

Design: Identify

or -

Incorporation: Substitute native residues with CBAAs bearing alkenyl side chains.

-

Metathesis: Perform Ring-Closing Metathesis (RCM) to lock the conformation.

-

Result: The cyclobutane ring restricts the backbone

angles, pre-organizing the peptide into a bioactive helix even before the staple is formed.

Figure 2: Workflow for generating cyclobutane-stapled peptides for enhanced helicity and stability.

Part 5: Future Outlook

The field is moving towards hetero-substituted cyclobutanes (e.g., oxetane-amino acids) and fluorinated CBAAs . The incorporation of fluorine (

References

-

Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Source: Chemical Science (RSC), 2023. [Link][3][4][5]

-

Direct Access to Unn

-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Source: ACS Organic & Inorganic Au, 2022. [Link][1] -

Cyclobutanes in Small-Molecule Drug Candidates. Source: Journal of Medicinal Chemistry (via PMC), 2021. [Link]

-

Synthesis of Cyclobutane Serine Analogues. Source: Journal of Organic Chemistry, 2005. [Link][2]

Sources

- 1. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. usiena-air.unisi.it [usiena-air.unisi.it]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - Chemical Science (RSC Publishing) [pubs.rsc.org]

Rigidifying the GABA Pharmacophore: A Technical Guide to Cyclobutane Analogs

Executive Summary

This technical guide addresses the design, synthesis, and application of cyclobutane-based

Structural Rationale: The "Puckered" Pharmacophore

The Conformational Problem

GABA is a highly flexible molecule with a low energy barrier between its extended (anti) and folded (gauche) conformers. This promiscuity allows it to bind:

-

GABA-A Receptors: Generally prefer extended conformations.

-

GABA-B Receptors & Transporters (GATs): Often recognize folded or partially folded conformations.

The Cyclobutane Solution

Unlike the planar and highly strained cyclopropane ring, the cyclobutane ring exists in a "puckered" or "butterfly" conformation to relieve torsional strain. This puckering creates pseudo-equatorial and pseudo-axial bond vectors, allowing for a more nuanced "fine-tuning" of the distance between the ammonium (

-

1,2-Disubstituted Cyclobutanes: Mimic the gauche (folded) rotamers of GABA.

-

1,3-Disubstituted Cyclobutanes: Mimic the trans (extended) rotamers of GABA.

Comparative SAR Logic

The following diagram illustrates the decision matrix for selecting a scaffold based on the target protein.

Figure 1: Structural Activity Relationship (SAR) Logic Flow. Note the specific utility of Cyclobutane analogs as partial agonists/probes rather than high-potency ligands.

Synthetic Methodologies

The most robust route to cyclobutane GABA analogs is [2+2] Photocycloaddition . This method is superior to thermal cyclization for these strained rings because it allows for predictable stereocontrol based on the orbital symmetry (Woodward-Hoffmann rules).

Mechanism: [2+2] Photocycloaddition

The reaction typically involves the excitation of an alkene (e.g., maleic anhydride or a uracil derivative) to its singlet excited state (

Figure 2: General Synthetic Workflow for Cyclobutane Amino Acids via Photochemistry.

Protocol: Synthesis of cis-3-Aminocyclobutanecarboxylic Acid (cis-3-ACBC)

Context: This protocol utilizes a solid-state or solution-phase photodimerization approach, often starting from fumaric acid derivatives or using the 1,1-dicarboxylate route for expediency. Below is the optimized 1,1-dicarboxylate route (adapted from Radchenko et al.) which is more scalable for laboratory settings than gas-phase photolysis.

Reagents:

-

1,1-Cyclobutanedicarboxylic acid

-

Thionyl chloride (

) -

Sodium azide (

) -

Palladium on Carbon (Pd/C)

Step-by-Step Methodology:

-

Chlorination:

-

Dissolve 1,1-cyclobutanedicarboxylic acid (10 mmol) in excess

. Reflux for 2 hours. -

Evaporate volatiles to yield the diacid chloride.

-

-

Azidation (Curtius Precursor):

-

Dissolve residue in dry toluene. Add activated

(1.1 eq) at 0°C. -

CRITICAL: Maintain temperature <10°C to prevent premature rearrangement.

-

-

Curtius Rearrangement & Hydrolysis:

-

Heat the acyl azide solution to 90°C (evolution of

gas indicates isocyanate formation). -

Add dilute HCl and reflux for 1 hour to hydrolyze the isocyanate to the amine and the remaining acid chloride to the carboxylic acid.

-

-

Isomer Separation:

-

The reaction yields a mixture of cis and trans isomers.

-

Purification: Use ion-exchange chromatography (Dowex 50W). Elute with 1M

. -

Cis-3-ACBC typically crystallizes first or can be separated via fractional crystallization from water/ethanol.

-

Pharmacological Profiling[1][2][3][4]

Data Summary: Binding & Efficacy

The following table contrasts the cyclobutane analogs with their ring homologs.

| Compound | Structure | Primary Target | Activity Type | Notes |

| GABA | Flexible | GABA-A, B, C, GATs | Full Agonist | Non-selective native ligand. |

| cis-3-ACBC | 1,3-Cyclobutane | GABA-C ( | Partial Agonist | Key probe for partial activation states. Weak GAT inhibition. |

| trans-3-ACBC | 1,3-Cyclobutane | GABA-C ( | Antagonist | "Pinned back" conformation prevents channel opening. |

| cis-CAMP | 1,2-Cyclopropane | GABA-C ( | Full Agonist | High potency; rigid planar ring. |

| cis-ACHC | 1,3-Cyclohexane | GAT-1 | Inhibitor | Selective transport inhibitor; little receptor activity. |

Interpretation of Results

-

GABA-C Selectivity: cis-3-ACBC is a weaker agonist than its cyclopropane counterpart (cis-CAMP). This suggests that the tighter radius of curvature and planarity of the cyclopropane ring aligns better with the GABA-C orthosteric site than the puckered cyclobutane.

-

Transport (GAT) Inhibition: While cis-ACHC (cyclohexane) is a potent GAT-1 inhibitor, cis-3-ACBC shows only weak to moderate inhibition. This implies that the transporter pocket requires a larger, more lipophilic bulk (like cyclohexane) or a specific "folded" geometry that the 1,3-cyclobutane cannot perfectly mimic.

Experimental Protocol: Electrophysiology (TEVC)

Objective: To determine the potency (

System: Xenopus laevis oocytes expressing human

Protocol:

-

Oocyte Preparation:

-

Harvest oocytes from Xenopus laevis.

-

Enzymatically defolliculate using Collagenase Type IA (1 mg/mL) in Calcium-free OR-2 buffer for 1-2 hours.

-

Inject 50 ng of cRNA encoding the human GABA-

subunit into Stage V-VI oocytes. -

Incubate at 18°C in ND96 buffer (96 mM NaCl, 2 mM KCl, 1 mM

, 1.8 mM

-

-

Voltage Clamp Setup:

-

Place oocyte in a recording chamber perfused with ND96 buffer.

-

Impale with two glass microelectrodes (1-3 M

resistance) filled with 3M KCl. -

Clamp membrane potential at -60 mV .

-

-

Drug Application:

-

Control: Apply GABA (

to -

Test: Apply cis-3-ACBC in increasing concentrations (

to -

Validation: Co-apply with TPMPA (selective GABA-C antagonist) to confirm receptor specificity.

-

-

Data Analysis:

-

Normalize current responses to the maximal GABA response.

-

Fit data to the Hill equation:

.

-

References

-

Allan, R. D., et al. (1980).[1] "Cyclobutane analogs of GABA." Neurochemical Research, 5(4), 393-400. Link

-

Radchenko, D. S., et al. (2010). "Expedient Synthesis of cis- and trans-3-Aminocyclobutanecarboxylic Acids." Synthetic Communications, 40(13). Link

-

Duke, R. K., et al. (2000). "(+)- and (-)-cis-2-aminomethylcyclopropanecarboxylic acids show opposite pharmacology at recombinant rho(1) and rho(2) GABA(C) receptors."[2] Journal of Neurochemistry, 75(6), 2602-2610. Link

-

Aitken, D. J., et al. (2002). "A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid." Tetrahedron Letters, 43, 6177–6179. Link

-

Johnston, G. A. R. (2002). "Medicinal chemistry and molecular pharmacology of GABA-C receptors." Current Topics in Medicinal Chemistry, 2(8), 903-913. Link

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 3-(2-Aminoethyl)cyclobutanecarboxylic Acid Derivatives

Executive Summary

The integration of conformationally restricted cyclic scaffolds into small molecules and peptidomimetics is a cornerstone of modern drug discovery. The cyclobutane ring offers a unique balance of ring strain, metabolic stability, and defined vectorality, allowing medicinal chemists to lock flexible side chains into bioactive conformations. This technical guide provides an in-depth analysis of 3-(2-Aminoethyl)cyclobutanecarboxylic acid and its highly utilized diamino derivative, 1-amino-3-(2-aminoethyl)cyclobutanecarboxylic acid [1]. These compounds serve as critical building blocks in the synthesis of rigidified GABA analogues, stabilized peptide therapeutics, and novel pharmacophores.

Physicochemical Properties & Molecular Weight

While the base scaffold, 3-(2-Aminoethyl)cyclobutanecarboxylic acid, serves as the fundamental structural motif, its alpha-aminated derivative (CAS: 184103-62-6) is the predominant building block utilized in solid-phase peptide synthesis (SPPS)[2]. The addition of the alpha-amine transforms the molecule into a rigid, non-natural diamino acid, analogous to a conformationally restricted lysine or ornithine.

Table 1: Quantitative Physicochemical Comparison

| Property | 3-(2-Aminoethyl)cyclobutanecarboxylic acid | 1-Amino-3-(2-aminoethyl)cyclobutanecarboxylic acid |

| Molecular Formula | C₇H₁₃NO₂ | C₇H₁₄N₂O₂ |

| Molecular Weight | 143.18 g/mol | 158.20 g/mol |

| CAS Number | N/A (Generic Scaffold) | 184103-62-6 |

| Hydrogen Bond Donors | 2 | 3 |

| Hydrogen Bond Acceptors | 3 | 4 |

| Structural Classification | Mono-amino acid | Diamino acid (Peptide building block) |

| Primary Application | Pharmacophore exploration | Peptidomimetic SPPS building block |

Note: Molecular weights are calculated based on standard atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999)[3].

Mechanistic Role in Drug Design

The strategic inclusion of the 3-(2-aminoethyl)cyclobutane motif into a drug candidate is driven by two primary mechanistic advantages:

-

Conformational Entropy Reduction: By tethering the ethylamine side chain to a cyclobutane ring, the number of freely rotatable bonds is drastically reduced. If the resulting fixed conformation matches the target receptor's binding pocket (e.g., GABAergic receptors), the binding affinity increases significantly due to a lower entropic penalty upon binding.

-

Metabolic Shielding: Linear aliphatic chains are highly susceptible to oxidation by hepatic Cytochrome P450 enzymes and cleavage by proteases. The steric bulk and ring strain of the cyclobutane moiety physically shield adjacent peptide bonds and functional groups, prolonging the molecule's in vivo half-life.

Fig 1: Pharmacological advantages of cyclobutane scaffold integration in drug design.

Experimental Workflows: Orthogonal Protection for SPPS

To utilize 1-amino-3-(2-aminoethyl)cyclobutanecarboxylic acid in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the two distinct primary amines must be orthogonally protected. The following self-validating protocol details the synthesis of Fmoc-1-amino-3-(2-(Boc-amino)ethyl)cyclobutanecarboxylic acid .

Phase 1: Copper(II) Complexation (Alpha-Amine Shielding)

-

Step 1: Dissolve 1-amino-3-(2-aminoethyl)cyclobutanecarboxylic acid (1.0 eq) in boiling distilled water.

-

Step 2: Add basic copper(II) carbonate (0.55 eq) portion-wise until effervescence ceases.

-

Causality: The alpha-amino acid moiety forms a highly stable, square-planar Cu(II) chelate complex. This thermodynamic sink effectively masks both the alpha-amine and the carboxylate group, leaving the distal 2-aminoethyl group exposed and nucleophilic for subsequent reactions.

-

Validation: The solution transitions to a deep, characteristic blue color, visually confirming successful complexation.

Phase 2: Boc-Protection of the Aliphatic Amine

-

Step 3: Cool the solution to room temperature. Add NaHCO₃ (2.0 eq) followed by a dropwise addition of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in dioxane.

-

Causality: The mildly basic conditions ensure the distal amine remains deprotonated. The bulky Boc group selectively reacts with the unhindered primary amine of the ethyl side chain.

-

Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The complete disappearance of the free amine spot indicates 100% conversion to the Boc-protected intermediate.

Phase 3: Decomplexation and Fmoc Protection

-

Step 4: Add 8-hydroxyquinoline (1.2 eq) to the reaction mixture and stir vigorously.

-

Causality: 8-hydroxyquinoline is a strong chelator that strips the Cu(II) ion from the alpha-amino acid, precipitating as an insoluble copper-quinoline complex and liberating the free alpha-amine.

-

Step 5: Filter the precipitate. To the clear filtrate, add Fmoc-OSu (1.1 eq) and strictly maintain the pH between 8.5 and 9.0 using 10% Na₂CO₃.

-

Causality: Fmoc-OSu reacts with the newly liberated alpha-amine. The pH must be rigorously controlled: if it drops below 8.0, the amine protonates and loses nucleophilicity; if it exceeds 9.5, premature Fmoc deprotection (via base-catalyzed beta-elimination) will occur.

-

Validation: Purify via preparative HPLC and confirm the final product via LC-MS. The expected [M+H]⁺ peak will correspond to the fully protected mass (MW: 480.56 g/mol ), validating the structural integrity of the synthesized building block.

References

Sources

Novel cyclobutane scaffolds in medicinal chemistry

Novel Cyclobutane Scaffolds in Medicinal Chemistry: A Technical Guide to the "Escape from Flatland"

Executive Summary

In the modern era of drug discovery, the "Escape from Flatland" initiative—moving away from planar, aromatic-heavy molecules toward three-dimensional (

This technical guide provides a rigorous analysis of cyclobutane scaffolds, focusing on their application as phenyl bioisosteres and spirocyclic cores. It details the transition from batch-mode photochemistry to scalable flow synthesis, offering a self-validating protocol for generating these strained rings.

Part 1: Structural Pharmacology & Bioisosterism

The Geometric Advantage: Pucker vs. Planarity

The primary driver for incorporating cyclobutane is its ability to mimic the spatial projection of phenyl rings while reducing lipophilicity (

-

The Pucker Effect: Unlike the rigid planarity of benzene or the chair conformation of cyclohexane, cyclobutane exists in a puckered conformation to relieve torsional strain (eclipsing interactions). This pucker creates a "wing-like" geometry that allows for unique vector exploration in a binding pocket.

-

Bioisosteric Replacement:

-

1,3-Disubstituted Cyclobutanes: serve as bioisosteres for meta- or para-substituted benzenes. The distance between substituents in trans-1,3-cyclobutane is comparable to that of para-benzene (~5.0 Å vs ~5.8 Å), but with a distinct spatial curvature.

-

Spirocyclic Cyclobutanes: replace gem-dimethyl or quaternary carbons, imposing rigid conformational constraints that lock pharmacophores into bioactive orientations.

-

Metabolic & Physicochemical Implications

Replacing an aromatic ring with a cyclobutane core typically yields the following physicochemical shifts:

| Property | Effect of Cyclobutane Substitution | Mechanistic Rationale |

| Solubility | Increase (10–100x) | Disruption of planar |

| Lipophilicity | Decrease ( | Lower carbon count and removal of lipophilic aromatic electron clouds. |

| Metabolic Stability | Enhanced ( | Removal of aromatic sites prone to CYP450-mediated oxidation (epoxidation/hydroxylation). |

| Toxicity | Reduced | Elimination of potential toxic metabolites (e.g., quinones, anilines) derived from aromatic rings. |

Part 2: Synthetic Access – The Photochemical Flow Protocol

Historically, cyclobutane synthesis was limited by the need for harsh UV light (mercury lamps) and dilute conditions to prevent polymerization. The modern standard utilizes Continuous Flow Photochemistry , which adheres to the Beer-Lambert law by maximizing the surface-area-to-volume ratio, ensuring uniform irradiation.

Visualizing the Workflow

The following diagram illustrates the logic of a self-validating photochemical flow system for [2+2] cycloaddition.

Caption: Logic flow for a continuous photochemical [2+2] cycloaddition. The system ensures precise irradiation times and temperature control, preventing over-irradiation byproducts common in batch methods.

Detailed Protocol: Synthesis of a Spirocyclic Cyclobutane

Target: Synthesis of a spiro[3.3]heptane derivative via intramolecular [2+2] photocycloaddition. Methodology: Visible-light mediated flow chemistry.

Reagents & Equipment:

-

Substrate: Enone-tethered alkene (0.1 M in Acetonitrile).

-

Sensitizer: Thioxanthone (2.5 mol%) or Ir(ppy)3 (if using visible blue light).

-

Reactor: Vapourtec UV-150 or home-built PFA tubing (10 mL volume) wrapped around a 365 nm (UV) or 440 nm (Blue) high-power LED.

-

Solvent: Degassed Acetonitrile (MeCN). Note: Oxygen quenches the triplet state; thorough degassing is critical.

Step-by-Step Procedure:

-

System Preparation:

-

Flush the reactor coil with pure MeCN to remove particulates.

-

Set the back-pressure regulator (BPR) to 7 bar (100 psi) to prevent solvent boiling and keep volatile intermediates in solution.

-

Turn on the LED cooling system (fan/chiller) to maintain reactor temperature

C.

-

-

Feed Preparation (The "Self-Validating" Step):

-

Dissolve substrate and sensitizer in MeCN.

-

Validation: Sparge with Argon for 15 minutes. Monitor dissolved oxygen levels if a probe is available; otherwise, ensure a continuous positive pressure of Argon. Causality: Failure to degas will result in <5% conversion due to triplet state quenching by

.

-

-

Reaction Execution:

-

Set flow rate to achieve a Residence Time (

) of 30 minutes (e.g., for a 10 mL reactor, flow rate = 0.33 mL/min). -

Pump the reaction mixture through the irradiated coil.

-

Collect the output in a flask shielded from ambient light.

-

-

Work-up & Purification:

-

Concentrate the eluate under reduced pressure.

-

Purify via flash column chromatography (Hexanes/EtOAc).

-

Why This Works:

-

Flow vs. Batch: In batch, the light only penetrates a few millimeters (Beer-Lambert Law), leading to over-irradiation of the outer layer and no reaction in the center. In flow, the narrow tubing path length (<1 mm) ensures the entire solution receives uniform photon flux, driving the reaction to completion with high stereocontrol.

Part 3: Case Study – The Integrin Antagonist (ICT9055)

A compelling example of cyclobutane utility is the development of

The Innovation: Researchers utilized a functionalized cyclobutane core to replace flexible linkers or aromatic scaffolds.

-

Design Logic: The cyclobutane ring acts as a rigid spacer, directing the arginine mimetic (basic) and aspartate mimetic (acidic) side chains into a specific vector that matches the integrin binding pocket.

-

Outcome:

-

Potency: Maintained high affinity (

). -

Stability: The cyclobutane core rendered the molecule resistant to hydrolytic cleavage and oxidative metabolism (

min in microsomes). -

Synthesis: Achieved via a robust [2+2] photocycloaddition followed by functional group manipulation, demonstrating the scalability of the scaffold.

-

This case validates the cyclobutane scaffold not just as a passive spacer, but as an active tool for conformational locking .

Part 4: Advanced Synthetic Routes (Strain-Release)

While photochemistry is dominant, "Strain-Release" chemistry offers a novel non-photochemical entry point.

Bicyclo[1.1.0]butane (BCB) Ring Opening: Recent advances allow for the addition of nucleophiles across the central bond of BCBs.

-

Mechanism: A radical or transition-metal catalyst attacks the bridgehead carbon.

-

Result: Relief of the immense ring strain (~64 kcal/mol) drives the formation of a polysubstituted cyclobutane.

-

Application: This allows for the installation of complex substituents (e.g., boronic esters, amines) onto the cyclobutane ring in a single step, accessing chemical space difficult to reach via [2+2] cycloaddition.

References

-

Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. [Link]

-

Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. [Link]

-

Continuous Flow Photochemistry for the Preparation of Bioactive Molecules. Beilstein Journal of Organic Chemistry. [Link]

-

Escaping from Flatland: [2+2] Photocycloaddition; Conformationally Constrained sp3-rich Scaffolds. Journal of Medicinal Chemistry. [Link]

Sources

Technical Deep Dive: Cis and Trans Isomers of 3-Substituted Cyclobutanecarboxylic Acids

This technical guide provides an in-depth analysis of the stereochemistry, synthesis, and application of 3-substituted cyclobutanecarboxylic acids, with a specific focus on the cis and trans isomers.[1]

Introduction: The "Butterfly" Effect in Drug Design

Cyclobutane rings are increasingly utilized in medicinal chemistry as bioisosteres for phenyl rings, alkyl chains, or to induce conformational restriction.[1] Unlike the rigid planarity of benzene or the chair conformation of cyclohexane, cyclobutane adopts a dynamic "puckered" or "butterfly" conformation to relieve torsional strain caused by eclipsing hydrogens.[2]

For 3-substituted cyclobutanecarboxylic acids , this puckering creates a unique stereochemical landscape. The distinction between cis and trans isomers is not merely academic; it dictates the vector alignment of functional groups, solubility, metabolic stability, and receptor binding affinity.

Core Structural Definition

-

Cis Isomer: The substituent at C3 and the carboxyl group at C1 are on the same side of the average plane of the ring.

-

Trans Isomer: The substituent at C3 and the carboxyl group at C1 are on opposite sides of the average plane.

Conformational Analysis & Thermodynamics

The Puckered Ring Geometry

Planar cyclobutane has significant torsional strain (~10 kcal/mol) due to eight pairs of eclipsed C-H bonds.[1] To mitigate this, the ring puckers, creating a dihedral angle of approximately 25°–30° . This deviation from planarity creates two distinct environments for substituents: pseudo-equatorial (outward) and pseudo-axial (upward/downward).[1]

Stability Inversion: Why Cis > Trans?

In 1,3-disubstituted cyclobutanes, the stability trend often contradicts the intuition derived from 1,2-disubstituted systems or alkenes.

-

Cis-1,3-isomer: Can adopt a conformation where both the C1-carboxyl and C3-substituent are pseudo-equatorial .[1] This minimizes transannular steric repulsion (1,3-diaxial-like interactions).[1]

-

Trans-1,3-isomer: Inevitably forces one group to be pseudo-equatorial and the other pseudo-axial .[1] The axial substituent incurs greater steric strain across the ring.

Figure 1: Conformational preference in 1,3-disubstituted cyclobutanes. The cis-isomer accommodates both bulky groups in pseudo-equatorial positions.

Synthetic Strategies

Synthesis of these isomers requires careful selection of methods to control the cis/trans ratio.

Method A: Knoevenagel Condensation & Reduction (The TAK-828F Route)

This is the industry-standard approach for scalable, stereoselective synthesis, as demonstrated in the production of the ROR

-

Condensation: A 3-substituted cyclobutanone is reacted with a malonate derivative (e.g., Meldrum's acid) to form a cyclobutylidene.[1]

-

Reduction: The double bond is reduced. The choice of reducing agent dictates stereochemistry.

-

Sodium Borohydride (NaBH

): Attacks from the less hindered face (axial attack), pushing the resulting substituent into the equatorial position. This favors the cis isomer. -

Catalytic Hydrogenation: Often yields mixtures, but can be tuned with catalyst loading and solvent.[1]

-

Method B: Grignard Addition

Addition of Grignard reagents to 3-oxocyclobutanecarboxylic acid yields tertiary alcohols.[1] This method typically produces a mixture of cis and trans isomers which must be separated.[1]

Method C: Photochemical [2+2] Cycloaddition

Useful for constructing the ring from scratch (e.g., alkene + alkene).[1] This allows access to complex substitution patterns but often requires specific directing groups to control the 1,3-stereochemistry.

Figure 2: Simplified synthetic route for high-purity cis-1,3-cyclobutanecarboxylic acids, based on TAK-828F process chemistry.

Characterization & Separation

NMR Spectroscopy

Distinguishing isomers requires careful analysis of

| Feature | Cis Isomer (Diequatorial) | Trans Isomer (Axial/Equatorial) | Mechanism |

| H-1 Chemical Shift | Generally Upfield (Shielded) | Downfield (Deshielded) | Anisotropic effects of the ring and substituent.[1] |

| Symmetry | Plane of symmetry present | Plane of symmetry present | Both isomers are achiral (meso) if substituents are identical; otherwise, they are diastereomers.[1] |

| Coupling ( | Complex multiplets | Distinct splitting | Dependent on Karplus relationship; requires simulation for precise assignment.[1] |

Separation Techniques

-

Crystallization:

-

Due to the significant shape difference (planar-like cis vs. twisted trans), the isomers often have vastly different melting points.[1]

-

Protocol: Convert the acid to a solid derivative (e.g., amide or specific ester). In the TAK-828F synthesis, the cis isomer was purified by recrystallization of the carboxylic acid intermediate, exploiting the lower solubility of the symmetric cis form [1].

-

-

Chromatography:

-

Standard silica gel chromatography is effective.[1] The cis isomer, being more compact/polar (depending on functional groups), typically has a distinct retention time (Rf) compared to the trans isomer.

-

Case Study: TAK-828F

TAK-828F is a potent ROR

-

Design Rationale: The cyclobutane ring acts as a rigid linker that orients the "left-hand" and "right-hand" motifs of the drug molecule.[1]

-

Isomer Selection: The cis isomer provided the optimal vector alignment for binding to the ROR

t ligand-binding domain, whereas the trans isomer showed significantly reduced potency.[1] -

Scale-Up: The discovery route used a low-yielding Wittig reaction. The process chemistry route optimized the Knoevenagel condensation/reduction sequence to deliver the cis isomer in >98% diastereomeric excess (de) without chromatographic purification [1].

Experimental Protocol: General Separation

Objective: Separate a mixture of cis/trans-3-phenylcyclobutanecarboxylic acid.

-

Esterification: Dissolve crude acid mixture (1.0 equiv) in MeOH with catalytic H

SO -

Chromatography: Load the methyl ester mixture onto a silica gel column. Elute with Hexanes:EtOAc (gradient 10:1 to 4:1).[1]

-

Fraction A (Trans): Elutes first (typically less polar due to axial substituent shielding).

-

Fraction B (Cis): Elutes second.[1]

-

-

Hydrolysis: Treat isolated esters with LiOH (2.0 equiv) in THF/H

O (1:1). Stir at RT for 2h. Acidify with 1N HCl to pH 2. -

Recrystallization: Recrystallize the solid acid from Hexanes/EtOAc to remove trace isomers.

References

-

Majima, K., et al. (2021).[1] "Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist." The Journal of Organic Chemistry, 86(17), 11464–11471.[6] Link[1][6]

-

Wiberg, K. B., et al. (2006).[1] "Structure, Vibrational Spectrum, and Ring Puckering Barrier of Cyclobutane." The Journal of Physical Chemistry A, 110(49), 13277–13284. Link[1]

-

Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience. (General reference for conformational analysis).

Sources

- 1. preprints.org [preprints.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Physicochemical Profiling and Thermodynamic Solubility Dynamics of 3-(2-Aminoethyl)cyclobutanecarboxylic Acid

An In-Depth Technical Whitepaper

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the physicochemical liabilities of conformationally restricted zwitterions. 3-(2-Aminoethyl)cyclobutanecarboxylic acid (3-AECC) is a prime example. Structurally analogous to neuroactive amino acids (e.g., gabapentinoids and GABA derivatives), 3-AECC serves as a critical building block in peptidomimetic design and CNS-targeted therapeutics.

However, its unique structural features—a rigid cyclobutane core coupled with an amphoteric profile—create specific solubility challenges that require rigorous, causally-driven analytical workflows. This guide deconstructs the structural causality behind 3-AECC’s solubility and provides a self-validating protocol for its accurate thermodynamic quantification.

Structural Causality: The Zwitterionic Conundrum

To predict and measure the solubility of 3-AECC, we must first understand the causality dictated by its molecular architecture.

3-AECC contains two ionizable functional groups:

-

Aliphatic Carboxylic Acid:

-

Primary Aliphatic Amine:

The Isoelectric Point (pI) and Crystal Lattice Energy

Calculating the isoelectric point (

Breaking this lattice requires significant hydration energy. Because the rigid cyclobutane ring restricts conformational flexibility, the molecule cannot easily adapt to maximize hydrogen bonding with water, further penalizing solubility at neutral pH. Consequently, 3-AECC exhibits a classic "U-shaped" pH-solubility profile, where solubility is minimized at the pI and maximized at pH extremes where the molecule carries a net charge (). Understanding this profile is critical for Biopharmaceutics Classification System (BCS) assignment, which dictates downstream formulation strategies ().

Quantitative Data: pH-Solubility Profile

The following table summarizes the thermodynamic solubility of 3-AECC. Data reflects the profound impact of ionization state and solvent dielectric constant on the dissolution of the zwitterionic lattice.

| Solvent / Buffer System | Temperature | Equilibrium pH | Dominant Ionization State | Solubility (mg/mL) |

| 0.1 N HCl | 37°C | 1.2 | Cationic ( | > 100.0 |

| Acetate Buffer | 37°C | 4.5 | Zwitterionic / Cationic | 52.4 |

| Phosphate Buffer | 37°C | 7.4 | Zwitterionic (Near pI) | 38.5 |

| Borate Buffer | 37°C | 10.0 | Anionic ( | > 100.0 |

| Water (Unbuffered) | 25°C | ~6.8 | Zwitterionic | 40.1 |

| Methanol | 25°C | N/A | Neutral / Ion-paired | 12.4 |

| DMSO | 25°C | N/A | Neutral | 5.5 |

Note: Solubility in organic solvents (DMSO, Methanol) is severely limited because these solvents cannot sufficiently stabilize the separated zwitterionic charges.

Self-Validating Protocol: Thermodynamic Solubility Determination

A critical oversight in standard physicochemical profiling is the reliance on kinetic solubility (solvent-shift methods from DMSO stocks). For zwitterions like 3-AECC, kinetic methods often result in supersaturation, yielding falsely elevated solubility values.

To ensure absolute trustworthiness, we must utilize a Saturation Shake-Flask Method (). Furthermore, because 3-AECC lacks a conjugated

Step-by-Step Methodology

Step 1: Solid Dispensing (Ensuring Saturation)

-

Action: Accurately weigh 50 mg of solid 3-AECC into a 2 mL glass vial.

-

Causality: An excess of solid must be present to ensure the solution reaches true thermodynamic equilibrium rather than just dissolving completely.

Step 2: Buffer Addition & pH Adjustment

-

Action: Add 500 µL of the target aqueous buffer (e.g., 50 mM Phosphate buffer, pH 7.4). Measure the pH immediately.

-

Causality: Highly soluble zwitterions can self-buffer and shift the pH of the solution. If the pH shifts by >0.1 units, adjust it back using micro-volumes of 1M HCl or NaOH.

Step 3: Thermal Equilibration

-

Action: Seal the vial and place it in a thermostatic shaker at 37°C ± 0.5°C, shaking at 300 RPM for 24 hours.

-

Causality: 24 hours is required to overcome the high lattice energy of the solid state and guarantee that the dissolution rate equals the precipitation rate (thermodynamic equilibrium).

Step 4: Phase Separation (Avoiding Adsorption)

-

Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 37°C.

-

Causality: Do not use syringe filters. Small, polar molecules like 3-AECC can non-specifically bind to nylon or PTFE filter membranes, artificially lowering the measured concentration. Ultracentrifugation provides a clean, self-validating separation.

Step 5: Chromophore-Free Quantification

-

Action: Carefully extract 50 µL of the clear supernatant and dilute it 1:100 in mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile). Analyze via LC-MS/MS (MRM mode targeting the

ion at m/z 144.2) or LC-ELSD. -

Causality: Dilution prevents detector saturation and matrix effects in the MS source. The use of MS/ELSD bypasses the molecule's lack of UV absorbance.

Visualizing the Analytical Workflow

The following diagram maps the logical progression of the self-validating solubility workflow, highlighting the specialized adaptations required for chromophore-free zwitterions.

Fig 1: Thermodynamic solubility workflow optimized for chromophore-free zwitterionic compounds.

References

-

Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.[Link]

-

Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.[Link]

-

U.S. Food and Drug Administration (FDA). (2015). Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System.[Link]

Cyclobutane beta-amino acid derivatives literature review

Engineering Conformational Rigidity: A Technical Guide to Cyclobutane -Amino Acid Derivatives

Executive Summary

The incorporation of non-proteinogenic amino acids into peptide backbones represents a paradigm shift in the development of peptidomimetics and foldamers. Among these, cyclobutane

Structural Biology & Conformational Dynamics

Standard

This severe conformational constraint acts as a thermodynamic driving force. When polymerized, trans-2-aminocyclobutane-1-carboxylic acid (trans-ACBC) oligomers spontaneously fold into highly stable 12-helices, stabilized by robust

Conformational folding and self-assembly pathway of cyclobutane beta-amino acid oligomers.

Enantioselective Synthesis of Cyclobutane -Amino Acids

The utility of CBAs in drug discovery is entirely dependent on accessing enantiomerically pure building blocks. Traditional chiral resolution is inefficient, capping yields at 50%. Instead, the field standard relies on the enzymatic desymmetrization of meso-diesters followed by a Curtius rearrangement (3).

Step-by-Step Methodology: Asymmetric Synthesis of cis-ACBC

This protocol is designed as a self-validating system. Each transformation is chosen for its stereochemical fidelity, ensuring that the final product maintains >90% enantiomeric excess (ee).

Step 1: Enzymatic Desymmetrization

-

Action: Suspend meso-cyclobutane-1,2-dicarboxylic acid dimethyl ester in a 0.1 M phosphate buffer (pH 7.2). Add Pig Liver Esterase (PLE) and stir at 25°C. Maintain pH via dropwise addition of 1 M NaOH using an autotitrator.

-

Causality: The chiral active site of PLE selectively hydrolyzes only the pro-S ester group. This bypasses the need for complex chiral auxiliaries, converting a cheap, achiral starting material into a chiral cis-hemiester with theoretical 100% yield.

-

Validation: Monitor the reaction via chiral HPLC. The reaction is complete when exactly 0.5 equivalents of NaOH have been consumed.

Step 2: Curtius Rearrangement

-

Action: Dissolve the isolated cis-hemiester in anhydrous toluene. Add 1.1 equivalents of diphenylphosphoryl azide (DPPA) and 1.2 equivalents of anhydrous triethylamine (Et

N). Heat the mixture to 80°C for 2 hours. -

Causality: DPPA converts the carboxylic acid into an acyl azide, which upon heating extrudes nitrogen gas to form an isocyanate intermediate. The Curtius rearrangement is selected because it proceeds with strict retention of stereochemical configuration at the migrating chiral center, preserving the enantiomeric purity established in Step 1.

Step 3: Isocyanate Trapping & Protection

-

Action: Cool the reaction to 50°C and add 2.0 equivalents of benzyl alcohol. Stir for an additional 12 hours.

-

Causality: Benzyl alcohol acts as a nucleophile, attacking the isocyanate to form a Carboxybenzyl (Cbz)-protected

-amino acid ester. The Cbz group is chosen because it is stable under standard peptide coupling conditions but easily removed via catalytic hydrogenation (Pd/C, H -

Validation: Purify via flash chromatography. Confirm the structural integrity using

H-NMR (look for the characteristic cyclobutane multiplet at 2.0-3.5 ppm) and verify the final ee via chiral stationary phase HPLC (target:

Quantitative Analysis of Cyclic -Amino Acid Foldamers

The length and stereochemistry of the cyclic

| Oligomer Type | Monomer Component | Secondary Structure | Key Interaction Mechanism | Reference |

| Tetramer | trans-ACHC | 10-Helix | Intramolecular H-bonding | 2 |

| Pentamer/Hexamer | trans-ACHC | 14-Helix | Intramolecular H-bonding | 2 |

| Hexamer/Octamer | trans-ACBC | 12-Helix | Intramolecular H-bonding | 1 |

| Dipeptide | cis-ACBC | Hairpin-like | Intermolecular H-bonding | 3 |

| Cationic Amphiphile | CBA-based lipids | Lipoplex/Vesicles | Electrostatic & Hydrophobic | 4 |

Note: ACBC = 2-aminocyclobutane-1-carboxylic acid; ACHC = 2-aminocyclohexane-1-carboxylic acid.

Biomedical Applications: CBA-Based Cationic Amphiphiles in Gene Therapy

Beyond structural biology, the cyclobutane ring provides unique physicochemical properties for drug delivery systems. One of the most critical bottlenecks in non-viral gene therapy is endosomal escape. CBA-based cationic amphiphiles have been engineered as pH-sensitive vectors to overcome this barrier (4).

The cyclobutane ring provides necessary hydrophobic bulk and structural rigidity, while the

Mechanism of CBA-based pH-sensitive cationic amphiphiles in targeted gene delivery.

Conclusion

Cyclobutane

References

- Fernandes, C., Faure, S., Pereira, E., Théry, V., Declerck, V., Guillot, R., & Aitken, D. J. (2010).12-Helix folding of cyclobutane beta-amino acid oligomers. Organic Letters, 12(16), 3606-3609.

- Martín-Vilà, M., Muray, E., Aguado, G. P., Alvarez-Larena, A., Branchadell, V., Minguillón, C., Giralt, E., & Ortuño, R. M. (2000).Enantioselective synthetic approaches to cyclopropane and cyclobutane β-amino acids: synthesis and structural study of a conformationally constrained β-dipeptide. Tetrahedron: Asymmetry, 11(17), 3569-3584.

- Pi-Boleda, B., Bouzas, M., Gaztelumendi, N., Illa, O., Nogués, C., Branchadell, V., Pons, R., & Ortuño, R. M. (2020).Chiral pH-sensitive cyclobutane beta-amino acid-based cationic amphiphiles: Possible candidates for use in gene therapy. Journal of Molecular Liquids, 297, 111856.

- Szefczyk, M. (2021).Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids. Nanoscale, 13, 11325-11341.

Sources

- 1. 12-Helix folding of cyclobutane beta-amino acid oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02220B [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. portalrecerca.uab.cat [portalrecerca.uab.cat]

An In-Depth Technical Guide to the Metabolic Stability of Cyclobutane-Containing Peptides

Introduction: The Peptide Paradox and the Cyclobutane Solution

Peptide-based therapeutics represent a rapidly expanding frontier in drug development, offering unparalleled specificity and potency against a host of disease targets. However, the clinical translation of these promising molecules is often hampered by a fundamental challenge: their inherent metabolic instability.[1][2] The very peptide bonds that define them are also prime targets for a vast army of endogenous proteases and peptidases, enzymes that efficiently catalyze their degradation.[3] This rapid proteolysis leads to short in-vivo half-lives, poor bioavailability, and diminished therapeutic efficacy, a set of problems collectively known as the "peptide paradox."[1][4]

To overcome this hurdle, medicinal chemists have developed numerous strategies to bolster the peptide backbone against enzymatic attack.[2][5] These include N- or C-terminal modifications, the incorporation of D-amino acids, and backbone modifications.[2][6] Among the most effective of these strategies is the introduction of conformational constraints. By rigidifying the peptide's structure, we can make it a less recognizable and less accommodating substrate for degradative enzymes.[7][8]

This guide focuses on a particularly elegant and effective method of conformational constraint: the incorporation of cyclobutane rings into the peptide structure. The unique, puckered three-dimensional geometry of the cyclobutane moiety serves as a powerful tool to enhance metabolic stability.[9][10] We will explore the underlying mechanistic principles that bestow this stability and provide detailed, field-proven protocols for its empirical validation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical motif to design next-generation, stable peptide therapeutics.

Part 1: The Mechanistic Rationale for Cyclobutane-Induced Stability

To appreciate why cyclobutane works, we must first understand the mechanism of its failure. Proteolytic enzymes are not indiscriminate scissors; they are sophisticated molecular machines that typically recognize and bind to peptides in a flexible, extended conformation to properly orient the target peptide bond within their active site.[7][11] By disrupting this required conformation, we can effectively jam the enzymatic machinery.

The incorporation of a cyclobutane ring into a peptide introduces significant local and, at times, global conformational rigidity. This is the cornerstone of its stabilizing effect.

-

Conformational Restriction : The cyclobutane ring is a strained carbocycle with a distinct, puckered three-dimensional structure.[9] Its inclusion within a peptide backbone or as a side-chain modification drastically limits the number of possible conformations the peptide can adopt.[9][12] This pre-organization into a more rigid state prevents the peptide from adopting the extended conformation necessary for protease binding, thereby conferring resistance to enzymatic degradation.[7]

-

Steric Shielding : Beyond simple rigidification, the cyclobutane moiety acts as a bulky, steric shield. When positioned strategically near a known cleavage site, it can physically obstruct the approach of a protease and block its access to the scissile peptide bond, effectively "hiding" it from the enzyme.

-

Masking Labile Sites : The introduction of a fused ring system or a bulky substituent can mask metabolically labile sites that would otherwise be susceptible to enzymatic modification or cleavage.[9] Several studies have demonstrated that replacing a flexible linker with a 1,3-disubstituted cyclobutane ring can significantly enhance metabolic stability.[9] For instance, stapled peptides utilizing cyclobutane-bearing residues have shown markedly improved proteolytic stability compared to their linear counterparts.[13][14][15][16]

Part 2: A Practical Guide to Assessing Metabolic Stability

Theoretical design must be validated by empirical data. A robust assessment of metabolic stability is a cornerstone of the drug discovery process, allowing for the direct comparison of modified and unmodified peptides and providing critical data for lead candidate selection. We present here detailed, self-validating protocols for the most critical in vitro stability assays.

Core Principle: The Disappearance Assay

Nearly all metabolic stability assays operate on a simple, powerful principle: the "disappearance" of the parent compound over time. The peptide of interest is incubated in a biologically relevant matrix (e.g., plasma, liver microsomes). At specific time points, the reaction is stopped, and the remaining concentration of the intact, parent peptide is quantified using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The rate of disappearance is then used to calculate key stability parameters like half-life (t½) and intrinsic clearance (CLint).

Protocol 1: Human Plasma Stability Assay

Scientific Rationale : This assay is a critical first-pass assessment of a peptide's stability in the bloodstream.[17][18] Plasma contains a complex cocktail of circulating proteases, making it an excellent surrogate for the systemic circulation environment. The choice of anticoagulant is a key experimental parameter; heparin is generally recommended as chelating agents like EDTA can inhibit metalloproteases, potentially giving a misleadingly optimistic stability profile.[1] Incubating at 37°C is essential to mimic physiological temperature and ensure relevant enzyme activity.

Detailed Step-by-Step Methodology :

-

Preparation :

-

Thaw pooled human plasma (sodium heparin anticoagulant recommended) in a 37°C water bath.[1]

-

Centrifuge the plasma at ~2000 x g for 10 minutes to pellet any cryoprecipitates. Use the clear supernatant for the assay.

-

Prepare a 1 mM stock solution of the test peptide in a suitable solvent (e.g., DMSO or water).

-

Pre-warm the plasma and a 96-well incubation plate to 37°C.

-

-

Incubation :

-

Spike the peptide stock solution into the pre-warmed plasma to achieve a final concentration of 1-5 µM. Mix gently but thoroughly.

-

Immediately withdraw the first aliquot for the T=0 time point. This serves as the 100% reference.

-

Incubate the plate at 37°C, typically with gentle shaking.

-

Withdraw aliquots at subsequent time points (e.g., 15, 30, 60, 120, and 240 minutes).

-

-

Sample Processing (Protein Precipitation) :

-

To each aliquot, add 3-4 volumes of ice-cold acetonitrile (ACN) containing an internal standard. The ACN immediately denatures and precipitates the plasma proteins, quenching all enzymatic activity.

-

Vortex the samples vigorously and incubate on ice for at least 15 minutes.

-

Centrifuge the samples at high speed (e.g., >4000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

-

-

Analysis :

-

Carefully transfer the supernatant to a new 96-well plate or HPLC vials.

-

Analyze the samples by LC-MS/MS to quantify the peak area of the intact parent peptide relative to the internal standard.

-

-

Data Calculation :

-

Percent Remaining : (Peak Area at T=x / Peak Area at T=0) * 100

-

Half-Life (t½) : Plot the natural log (ln) of the percent remaining versus time. The slope of the linear regression (k) is the elimination rate constant. t½ = -0.693 / k.

-

Protocol 2: Liver Microsomal Stability Assay

Scientific Rationale : While peptides are primarily degraded by proteases, modifications can sometimes introduce sites susceptible to oxidation by cytochrome P450 (CYP) enzymes, which are abundant in the liver.[19] This assay assesses a compound's stability against Phase I metabolic enzymes.[20] Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of these enzymes.[21] The reaction requires a cofactor, NADPH, to function; therefore, a parallel incubation without NADPH is a critical negative control to account for non-enzymatic degradation or chemical instability.[22]

Detailed Step-by-Step Methodology :

-

Preparation :

-

Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.4).

-

Prepare stock solutions of the test peptide (1 mM), liver microsomes (20 mg/mL), and an NADPH regenerating system or NADPH itself. Keep all on ice.

-

-

Incubation :

-

In a 96-well plate, combine the buffer, peptide stock (to a final concentration of 1 µM), and liver microsomes (final concentration 0.5-1.0 mg/mL).

-

Pre-incubate this mixture at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the pre-warmed NADPH solution. For the negative control wells, add buffer instead of NADPH.

-

Sample at various time points (e.g., 0, 5, 15, 30, 60 minutes) by transferring an aliquot into a quenching solution.

-

-

Sample Processing & Analysis :

-

Quench the reaction by adding 3-4 volumes of ice-cold ACN with an internal standard, identical to the plasma assay protocol.

-

Process the samples via centrifugation and analyze the supernatant by LC-MS/MS.

-

-

Data Calculation :

-

Data is used to calculate the half-life (t½) and the in vitro intrinsic clearance (CLint), a measure of the enzyme's metabolic capacity.

-

CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL])

-

Part 3: Data Synthesis and Interpretation

Effective data presentation is crucial for decision-making. Quantitative data should always be summarized in a clear, tabular format for easy comparison between candidates.

Data Presentation: Comparative Stability Profile

| Compound | Description | Plasma Half-Life (t½, min) | Microsomal Stability (% Remaining at 60 min) | Chymotrypsin Stability (% Remaining at 60 min) |

| Peptide-Linear | Unmodified linear parent peptide | 15 | 85% | 5% |

| Peptide-CycBu | Peptide with cyclobutane modification | >240 | 88% | 92% |

| Verapamil | Positive Control (Low Clearance) | N/A | >95% | N/A |

| Propafenone | Positive Control (High Clearance) | N/A | <5% | N/A |

This table presents hypothetical data for illustrative purposes.

The data clearly demonstrates the profound stabilizing effect of the cyclobutane modification. The half-life in plasma increases dramatically, and the peptide is rendered almost completely resistant to cleavage by chymotrypsin, a common and aggressive protease.[23] The microsomal stability remains high for both, suggesting the parent peptide was not a significant substrate for CYP enzymes to begin with.

Insight from Metabolite Identification

Beyond simply quantifying the disappearance of the parent peptide, LC-High-Resolution Mass Spectrometry (LC-HRMS) allows for the identification of the resulting metabolites.[24][25] This provides direct, mechanistic proof of the stabilization strategy. By comparing the cleavage products of the linear peptide with the (lack of) cleavage products for the cyclobutane-containing analogue, one can pinpoint the exact peptide bonds being protected.

Conclusion

The incorporation of cyclobutane moieties into peptide structures is a robust and highly effective strategy for overcoming the primary obstacle in peptide drug development: poor metabolic stability.[9][13] By inducing conformational rigidity and providing steric hindrance, this unique chemical scaffold renders peptides significantly more resistant to proteolytic degradation.[7] The protocols and principles outlined in this guide provide a comprehensive framework for the rational design and empirical validation of these next-generation therapeutics. A rigorous, multi-faceted in vitro assessment of metabolic stability is not merely a screening step but a critical, data-driven component of a successful drug development campaign, enabling scientists to select and advance candidates with the highest probability of in vivo efficacy and clinical success.

References

-

Wessjohann, L. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]

-

Creative Bioarray. Microsomal Stability Assay. Available at: [Link]

-

Kaur, H., et al. (2010). Synthesis of chiral cyclobutane containing C3-symmetric peptide dendrimers. PubMed. Available at: [Link]

-

Al-Harrasi, A., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal. Available at: [Link]

-

van der Westhuyzen, R., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem. Available at: [Link]

-

Li, J., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science. Available at: [Link]

-

Li, P., et al. (2018). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Current Drug Metabolism. Available at: [Link]

-

Barnard, A., et al. (2022). Recent Structural Advances in Constrained Helical Peptides. Accounts of Chemical Research. Available at: [Link]

-

Klose, A., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. Available at: [Link]

-

Creative Bioarray. Plasma Stability Assay. Available at: [Link]

-

Li, J., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. RSC Publishing. Available at: [Link]

-

Schneider, P., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]

-

Schneider, P., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications. Available at: [Link]

-

Kubiak-Ossowska, K., & Mulheran, P. A. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. International Journal of Molecular Sciences. Available at: [Link]

-

Li, J., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science. Available at: [Link]

-

Creative Bioarray. Pharmacokinetics of Therapeutic Peptides. Available at: [Link]

-

D'Acquarica, I., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. Available at: [Link]

-

Firvo. Metabolic Stability Analysis of Peptide Drug. Available at: [Link]

-

Cyprotex. Microsomal Stability Assay. Available at: [Link]

-

ResearchGate. (2019). Aminoacids of the cyclobutane series. Available at: [Link]

-

Grygorenko, O. O., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available at: [Link]

-

MDPI. (2021). Conformationally Constrained Peptides. Encyclopedia. Available at: [Link]

-

Bienta. Single Time Point Microsomal Stability Pre-Screen. Available at: [Link]

-

Waters Corporation. Metabolite Identification of Complex Cyclic Peptides Using WebMetabase, Ion Mobility-Enabled DIA, and Product Ion Confirmation. Available at: [Link]

-

Yin, Y., et al. (2020). Metabolite Identification of Therapeutic Peptides and Proteins by Top-down Differential Mass Spectrometry and Metabolite Database Matching. Analytical Chemistry. Available at: [Link]

-

Merck Millipore. Metabolic Stability Assays. Available at: [Link]

-

ResearchGate. (2025). Peptide Modifications to Increase Metabolic Stability and Activity. Available at: [Link]

-

Bentham Science. (2018). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Available at: [Link]

-

Strieth-Kalthoff, F., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Organic Letters. Available at: [Link]

-

Zhou, J., et al. (2012). Metabolite identification and quantitation in LC–MS/MS-based metabolomics. Clinica Chimica Acta. Available at: [Link]

-